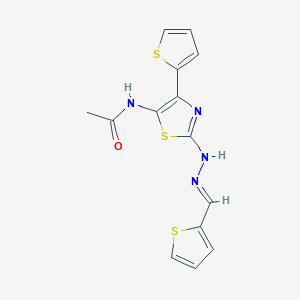

![molecular formula C22H20FN5O2 B2686605 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 863447-06-7](/img/structure/B2686605.png)

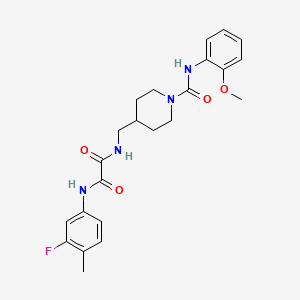

2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

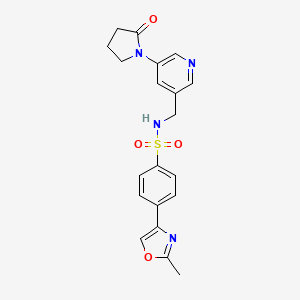

The compound is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The presence of the 3,4-dimethylphenyl group and the 4-fluorobenzyl group could potentially influence the compound’s properties and biological activity.

Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. It also has a 3,4-dimethylphenyl group and a 4-fluorobenzyl group attached to it.Aplicaciones Científicas De Investigación

Neuroinflammation and PET Imaging Applications

A notable application of this compound is its synthesis and evaluation as a ligand for the translocator protein 18 kDa (TSPO), which is a biomarker for neuroinflammation. The development of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , has shown subnanomolar affinity for TSPO, comparable to known ligands. These derivatives have been utilized for in vitro autoradiography and positron emission tomography (PET) imaging in rodent models of neuroinflammation, demonstrating their potential as in vivo PET radiotracers. This application is crucial for advancing our understanding of neuroinflammatory processes and developing diagnostic tools for related diseases (Damont et al., 2015).

Radiosynthesis for Imaging Translocator Protein (18 kDa)

Another application involves the radiosynthesis of [18F]PBR111, a selective radioligand developed for imaging the translocator protein (18 kDa) using PET. This compound, within a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, is designed with a fluorine atom in its structure to facilitate labeling with fluorine-18 and enable in vivo imaging. The synthesis process, which has been fully automated, underscores the compound's utility in non-invasively studying TSPO's role in neuroinflammation and potential neurodegenerative conditions (Dollé et al., 2008).

Potential Antipsychotic Agents

Further research explores the antipsychotic potential of related pyrazolo[3,4-d]pyrimidine derivatives. While not directly mentioning the exact compound, studies have identified derivatives with significant antipsychotic-like profiles in behavioral animal tests. These compounds, including variations such as 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, offer insights into novel antipsychotic agents that do not interact with dopamine receptors, a common target for existing treatments. This research area may provide a foundation for developing new therapeutic options for psychiatric disorders (Wise et al., 1987).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c1-14-3-8-18(9-15(14)2)28-21-19(11-26-28)22(30)27(13-25-21)12-20(29)24-10-16-4-6-17(23)7-5-16/h3-9,11,13H,10,12H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRWXXSMTRKLAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

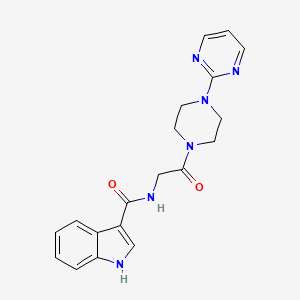

![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2686524.png)

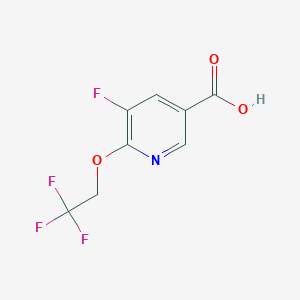

![3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2686526.png)

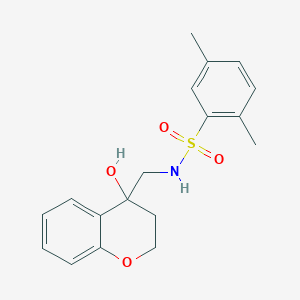

![[(Z)-[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylideneamino] acetate](/img/structure/B2686530.png)